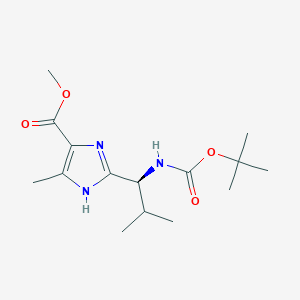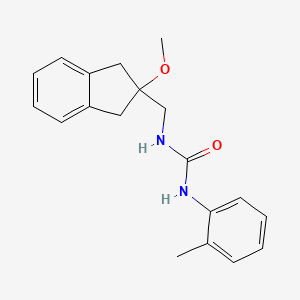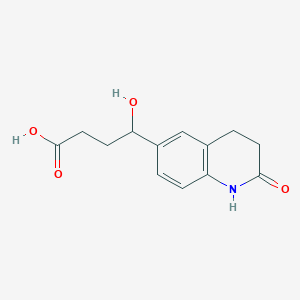
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone is a compound that belongs to the class of isoquinolines, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone typically involves the reaction of isoquinoline derivatives with thiophene-based compounds. One efficient approach is the oxidation of iminium intermediates to form the desired product . The reaction conditions often include the use of oxidizing agents and specific solvents to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of continuous flow reactors and optimization of reaction conditions can potentially be applied for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an androgen receptor antagonist, which can be useful in treating prostate cancer.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular pathways and mechanisms.
Industrial Applications: Its chemical properties allow for potential use in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone involves its interaction with androgen receptors. As an antagonist, it binds to these receptors, inhibiting their activity and thereby suppressing the growth of androgen-dependent cancer cells . The molecular pathways involved include the disruption of androgen receptor signaling, which is crucial for the proliferation of certain cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxy-phenyl)-ethanone
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone is unique due to its specific structure that combines an isoquinoline moiety with a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
53663-31-3 |
|---|---|
Fórmula molecular |
C12H10N2S |
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
1-methylbenzo[e][1,3]benzothiazol-2-imine |
InChI |
InChI=1S/C12H10N2S/c1-14-11-9-5-3-2-4-8(9)6-7-10(11)15-12(14)13/h2-7,13H,1H3 |
Clave InChI |
WMEUJJQLMPZYQB-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CS3 |
SMILES canónico |
CN1C2=C(C=CC3=CC=CC=C32)SC1=N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2922263.png)
![5-fluoro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2922266.png)
![1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea](/img/structure/B2922267.png)
![N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2922268.png)
![2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2922271.png)

![2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2922275.png)
![1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2922276.png)

![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide](/img/structure/B2922279.png)
![2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2922280.png)
![4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2922281.png)
